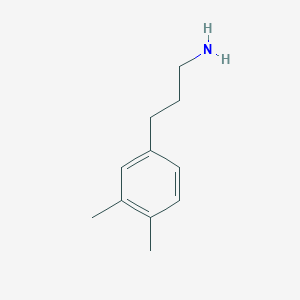
3-(3,4-二甲基苯基)丙胺
描述
“3-(3,4-Dimethylphenyl)propylamine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of amines, such as “3-(3,4-Dimethylphenyl)propylamine”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Chemical Reactions Analysis
The dehydrogenation reaction of trans-propylamine (trans-pA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dimethylphenyl)propylamine” include a boiling point of 125-130 °C (at a pressure of 1.5 Torr), a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 10.20±0.10 .科学研究应用
合成和表征
- 衍生物的合成:3-(3,4-二甲基苯基)丙胺已用于合成各种化合物。例如,它与芳基烷羧酸氯化物进行 N-酰化,在 Bischler-Napieralski 环闭合和随后的还原后,形成 1-芳基烷-二氢-2-苯并氮杂卓 (Berney & Jauner, 1976)。此外,3-(二甲氨基)-1-丙胺(3-(3,4-二甲基苯基)丙胺的变体)在脱酰基反应中有效,生成 1-O 脱保护的糖作为亚胺糖基供体的先驱 (Andersen, Heuckendorff & Jensen, 2015).
药理学方面
- 多巴胺能特性:与 3-(3,4-二甲基苯基)丙胺相关的化合物 3-(3,4-二甲基苯基)-1-丙基哌啶的两个对映体的合成显示出显着的多巴胺能配体特性。R 构型对 D4 受体的亲和力高于 S 构型 (Macchia et al., 2001).
材料科学与工程
- 聚合物的合成和应用:使用源自 3,4-二甲基苯胺的二胺单体(与 3-(3,4-二甲基苯基)丙胺密切相关)合成了含有三苯胺基团的新型聚酰胺、聚酰亚胺和聚(酰胺-亚胺)。这些聚合物表现出高的玻璃化转变温度和在各种溶剂中的溶解性,使其在材料科学应用中具有潜在的用途 (Liaw, Hsu, Chen & Lin, 2002).
安全和危害
属性
IUPAC Name |
3-(3,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJJRNLQAUJOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)propylamine | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 5-[[5-cyclopropyl-2-(4-fluorophenyl)-3-[(methylamino)carbonyl]-6-benzofuranyl](methylsulfonyl)amino]-2-nitro-, methyl ester](/img/structure/B3239867.png)
![[4-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B3239874.png)

![2-[(Methylamino)methyl]cyclopentan-1-ol](/img/structure/B3239900.png)
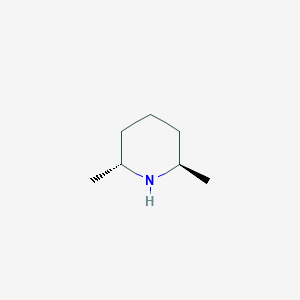
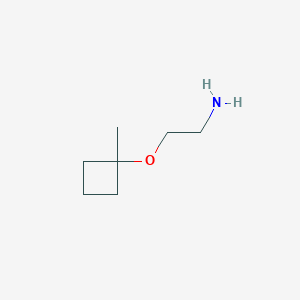
![Methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B3239922.png)
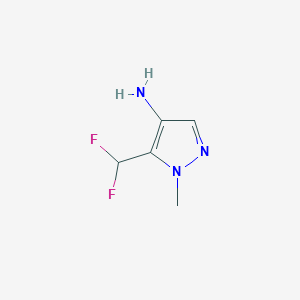
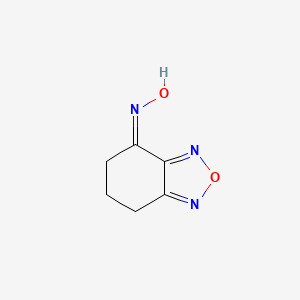
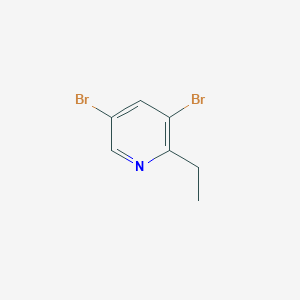
![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)

![6-Bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3239966.png)
